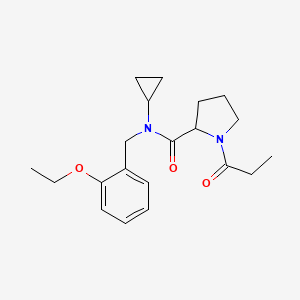![molecular formula C19H26N4O2S B3803827 N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine](/img/structure/B3803827.png)
N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine
Overview
Description
“N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazole derivatives are known for their broad range of chemical and biological properties . They have been used in the development of new drugs .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of appropriate acid derivatives with thiosemicarbazide in the presence of a reagent like phosphorus oxychloride . The resulting compounds can then be acylated with various acid chlorides . Further reactions can lead to the formation of more complex structures .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can exist in four regioisomeric forms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazole derivatives can undergo a variety of chemical reactions. For instance, they can be acylated with various acid chlorides . They can also undergo cyclization reactions to form other heterocyclic structures .Mechanism of Action
The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological target. For instance, some oxadiazole derivatives have been found to form hydrogen bond contacts with the backbone of certain amino acids in the ATP binding pocket of specific proteins .
Future Directions
Oxadiazole derivatives have shown promise in various areas of medicinal chemistry due to their broad range of chemical and biological properties . Future research could focus on exploring new synthetic routes for these compounds, investigating their mechanisms of action, and evaluating their potential as therapeutic agents for various diseases .
properties
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-17-20-21-19(25-17)26-14-18(24)23-11-7-10-16(13-23)22(2)12-15-8-5-4-6-9-15/h4-6,8-9,16H,3,7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGGEATKRWAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3803754.png)
![N-(cyclohexylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3803755.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3803758.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3803765.png)
![1-[4-({cyclopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3803769.png)

![N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B3803778.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B3803797.png)
![1,3-dimethyl-5-[(9H-purin-6-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3803804.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B3803811.png)
![N-(1-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}propyl)aniline](/img/structure/B3803817.png)


![7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3803848.png)